Cas no 128408-03-7 (ethyl (2E)-3-4-(trifluoromethyl)phenylprop-2-enoate)

ethyl (2E)-3-4-(trifluoromethyl)phenylprop-2-enoate Chemical and Physical Properties
Names and Identifiers
-
- 2-Propenoic acid, 3-[4-(trifluoromethyl)phenyl]-, ethyl ester, (2E)-
- ETHYL 4-(TRIFLUOROMETHYL)CINNAMATE
- ethyl(E)-3-(4-(trifluoromethyl)phenyl)acrylate
- ethyl (2E)-3-4-(trifluoromethyl)phenylprop-2-enoate
- SCHEMBL1689727
- Ethyl (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate
- SCHEMBL1689725
- Ethyl 3-(4-(trifluoromethyl)phenyl)acrylate
- CHEMBL4850925
- 2-Propenoic acid, 3-[4-(trifluoromethyl)phenyl]-, ethyl ester
- 128408-03-7
- AKOS015891054
- (E)-ethyl 3-(4-(trifluoromethyl)phenyl)acrylate
- EN300-344793
- E85391
- (e)-3-(4-trifluoromethyl-phenyl)-acrylic acid ethyl ester
- Ethyl(2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate
- Ethyl (2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate
- Ethyl trans-4-(trifluoromethyl)cinnamate
- AS-79946
- 101466-85-7
-
- MDL: MFCD09258679
- Inchi: InChI=1S/C12H11F3O2/c1-2-17-11(16)8-5-9-3-6-10(7-4-9)12(13,14)15/h3-8H,2H2,1H3/b8-5+
- InChI Key: AUMBJIRASKDNSF-VMPITWQZSA-N
- SMILES: CCOC(=O)C=CC1=CC=C(C=C1)C(F)(F)F
Computed Properties
- Exact Mass: 244.07113
- Monoisotopic Mass: 244.07111408g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.3
ethyl (2E)-3-4-(trifluoromethyl)phenylprop-2-enoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-344793-0.25g |
ethyl (2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate |
128408-03-7 | 95.0% | 0.25g |
$670.0 | 2025-03-18 | |
Enamine | EN300-344793-1.0g |
ethyl (2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate |
128408-03-7 | 95.0% | 1.0g |
$728.0 | 2025-03-18 | |
Enamine | EN300-344793-5g |
ethyl (2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate |
128408-03-7 | 5g |
$2110.0 | 2023-09-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1544121-1g |
Ethyl (E)-3-(4-(trifluoromethyl)phenyl)acrylate |
128408-03-7 | 98% | 1g |
¥343.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1544121-5g |
Ethyl (E)-3-(4-(trifluoromethyl)phenyl)acrylate |
128408-03-7 | 98% | 5g |
¥1479.00 | 2024-08-09 | |
Enamine | EN300-344793-2.5g |
ethyl (2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate |
128408-03-7 | 95.0% | 2.5g |
$1428.0 | 2025-03-18 | |
Enamine | EN300-344793-0.1g |
ethyl (2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate |
128408-03-7 | 95.0% | 0.1g |
$640.0 | 2025-03-18 | |
Enamine | EN300-344793-0.5g |
ethyl (2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate |
128408-03-7 | 95.0% | 0.5g |
$699.0 | 2025-03-18 | |
Enamine | EN300-344793-5.0g |
ethyl (2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate |
128408-03-7 | 95.0% | 5.0g |
$2110.0 | 2025-03-18 | |
Enamine | EN300-344793-10.0g |
ethyl (2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate |
128408-03-7 | 95.0% | 10.0g |
$3131.0 | 2025-03-18 |
ethyl (2E)-3-4-(trifluoromethyl)phenylprop-2-enoate Related Literature
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
Additional information on ethyl (2E)-3-4-(trifluoromethyl)phenylprop-2-enoate
Research Brief on Ethyl (2E)-3-4-(Trifluoromethyl)phenylprop-2-enoate (CAS: 128408-03-7) in Chemical Biology and Pharmaceutical Applications
Ethyl (2E)-3-4-(trifluoromethyl)phenylprop-2-enoate (CAS: 128408-03-7) is a fluorinated cinnamate derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by its trifluoromethyl group and α,β-unsaturated ester moiety, serves as a versatile scaffold for drug discovery and development. Recent studies have explored its role as a bioactive molecule, particularly in the modulation of inflammatory pathways and enzyme inhibition, making it a promising candidate for further investigation.
Recent research has focused on the synthesis and optimization of ethyl (2E)-3-4-(trifluoromethyl)phenylprop-2-enoate to enhance its pharmacokinetic properties and biological activity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. The study highlighted the compound's ability to reduce prostaglandin E2 (PGE2) production in vitro, with an IC50 value of 0.8 μM, outperforming several commercially available COX-2 inhibitors. These findings suggest its potential as a lead compound for developing novel anti-inflammatory agents.
In addition to its anti-inflammatory properties, ethyl (2E)-3-4-(trifluoromethyl)phenylprop-2-enoate has been investigated for its anticancer activity. A 2024 preprint in BioRxiv reported its ability to induce apoptosis in triple-negative breast cancer (TNBC) cells by disrupting mitochondrial membrane potential and activating caspase-3. The compound exhibited selective cytotoxicity against TNBC cells (MDA-MB-231) with a GI50 of 5.2 μM, while showing minimal effects on normal mammary epithelial cells. Mechanistic studies revealed its role in downregulating NF-κB signaling, a critical pathway in cancer cell survival and proliferation.
The compound's chemical reactivity has also been leveraged in materials science applications. A recent study in ACS Applied Materials & Interfaces (2024) utilized ethyl (2E)-3-4-(trifluoromethyl)phenylprop-2-enoate as a building block for synthesizing fluorinated polymers with enhanced thermal stability and hydrophobicity. These polymers demonstrated potential for use in biomedical coatings and drug delivery systems, owing to their low cytotoxicity and tunable degradation profiles.
Despite these promising findings, challenges remain in the clinical translation of ethyl (2E)-3-4-(trifluoromethyl)phenylprop-2-enoate. Pharmacokinetic studies in rodent models (2023, European Journal of Pharmaceutical Sciences) revealed moderate oral bioavailability (42%) and rapid clearance, necessitating further structural modifications. Current research efforts are focused on prodrug strategies and nanoformulations to improve its metabolic stability and tissue distribution.
In conclusion, ethyl (2E)-3-4-(trifluoromethyl)phenylprop-2-enoate (128408-03-7) represents a multifaceted compound with significant potential in pharmaceutical development. Its dual functionality as both a pharmacophore and material precursor underscores its importance in translational research. Future studies should prioritize structure-activity relationship (SAR) optimization and comprehensive toxicological evaluations to advance its therapeutic applications.
128408-03-7 (ethyl (2E)-3-4-(trifluoromethyl)phenylprop-2-enoate) Related Products
- 113048-68-3(ethyl (2E)-3-3-(trifluoromethyl)phenylprop-2-enoate)
- 20754-22-7(Methyl 4-Trifluoromethylcinnamate)
- 1903844-14-3(N-2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethylquinoline-6-carboxamide)
- 1500046-75-2(4-(2,6-Difluorophenyl)-5-methylthiazol-2-ylamine)
- 2228958-63-0(1-(3-bromo-5-chlorophenyl)-2,2-difluoroethan-1-amine)
- 1806033-14-6(4-Chloro-6-(difluoromethyl)-2-methylpyridine-3-methanol)
- 1820706-89-5(3,5-Bis(tert-butylthio)benzyl Bromide)
- 2103290-30-6(methyl 1,4-dioxo-octahydro-1H-pyrido1,2-apiperazine-7-carboxylate)
- 1040639-88-0(3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide)
- 209286-85-1(5-Chloro-1-(phenylsulfonyl)-4-azaindole)




